molecular formula C37H68O7 B1245017 Asitrilobin D

Asitrilobin D

Cat. No.: B1245017
M. Wt: 624.9 g/mol
InChI Key: IFULYTAZAAQCHW-UXXGTDFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Asitrilobin D is a lipid-like molecule identified in metabolomic studies of Phlebopus portentosus, a tropical edible mushroom. Research indicates that this compound accumulates at elevated levels during low-temperature storage of P. portentosus, particularly in samples stored for extended periods (e.g., G13 group in Figure 4 of ). Its role in flavor preservation or stress response mechanisms is hypothesized but requires further validation.

Properties

Molecular Formula

C37H68O7

Molecular Weight

624.9 g/mol

IUPAC Name

(2S)-2-methyl-4-[(8R,15S,17R)-8,15,17-trihydroxy-17-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]heptadecyl]-2H-furan-5-one

InChI

InChI=1S/C37H68O7/c1-3-4-5-6-7-8-12-19-24-33(40)35-25-26-36(44-35)34(41)28-32(39)23-18-14-13-17-22-31(38)21-16-11-9-10-15-20-30-27-29(2)43-37(30)42/h27,29,31-36,38-41H,3-26,28H2,1-2H3/t29-,31+,32-,33+,34+,35+,36+/m0/s1

InChI Key

IFULYTAZAAQCHW-UXXGTDFTSA-N

Isomeric SMILES

CCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@@H](C[C@H](CCCCCC[C@@H](CCCCCCCC2=C[C@@H](OC2=O)C)O)O)O)O

Canonical SMILES

CCCCCCCCCCC(C1CCC(O1)C(CC(CCCCCCC(CCCCCCCC2=CC(OC2=O)C)O)O)O)O

Synonyms

asitrilobin D

Origin of Product

United States

Comparison with Similar Compounds

Comparison Table 1: Lipid-Like Molecules in Metabolic Studies

Compound Biological Source Concentration (Relative) Key Function Reference
This compound Phlebopus portentosus Highest in G13 (fungal) Stress response, flavor stability
Asitrilobin C Sow milk (supplemented diet) 0.152–0.154 Bioactive signaling
L-Acetylcarnitine Sow milk, fungal samples 11.410–14.567 Fatty acid metabolism
Stearoylcarnitine Sow milk 0.598–0.925 Mitochondrial energy production

Pharmacological and Industrial Relevance

  • In contrast, carnitine derivatives (e.g., L-acetylcarnitine) are well-established in nutraceuticals for enhancing energy metabolism .
  • Stability: this compound’s persistence in stored fungal samples contrasts with compounds like 3-methyladipic acid and cis-4-decenoic acid, which degrade rapidly post-harvest .

Q & A

Q. How can interdisciplinary teams streamline this compound research workflows?

  • Methodological Answer : Adopt project management tools (e.g., Trello) to assign tasks and deadlines. Hold weekly data review meetings to align on objectives and troubleshoot discrepancies. Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) for collaborative analysis .

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